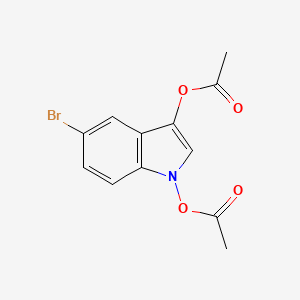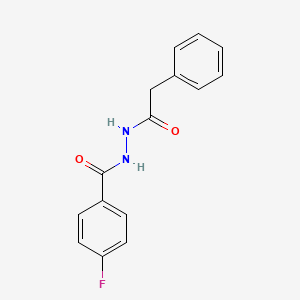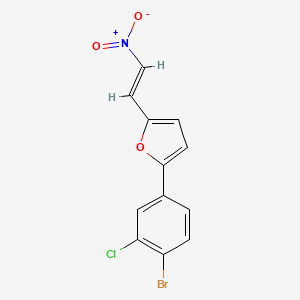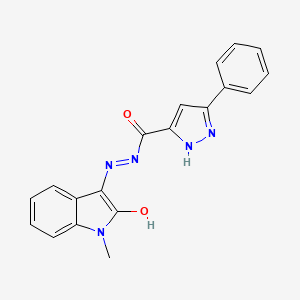
1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The synthesis method for this compound is relatively straightforward and has been optimized over the years to produce high yields of pure compound.
Wirkmechanismus
The mechanism of action of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to a disruption of cell signaling pathways. The inhibition of GSK-3 by this compound has been shown to have a variety of effects on cells, including the induction of apoptosis, the promotion of cell differentiation, and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific protein kinase that is being inhibited. For example, the inhibition of GSK-3 has been shown to have a variety of effects on cells, including the regulation of glycogen metabolism, the modulation of insulin signaling, and the regulation of gene expression. In addition, the inhibition of other protein kinases by this compound has been shown to have effects on various cellular processes such as cell cycle regulation, DNA replication, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate in lab experiments is its potency as a protein kinase inhibitor. This allows researchers to study the effects of specific protein kinases on various cellular processes with high specificity. In addition, the synthesis method for this compound is relatively straightforward and can be scaled up to produce large quantities of the compound.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines at high concentrations, which can limit its use in certain applications. In addition, the inhibition of protein kinases by this compound can have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. This could lead to the discovery of new therapeutic targets for diseases such as cancer and Alzheimer's disease.
Another area of interest is the study of the effects of this compound on other cellular processes beyond protein kinase inhibition. For example, recent studies have suggested that this compound may have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of several protein kinases, including GSK-3, and has been shown to have diverse biochemical and physiological effects on cells. While there are limitations to its use in lab experiments, the synthesis method for this compound is relatively straightforward and there are several future directions for research on this compound that could lead to the discovery of new therapeutic targets for various diseases.
Synthesemethoden
The synthesis of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate involves the reaction of 5-bromoindole with acetic anhydride and a catalyst such as pyridine. The reaction takes place under mild conditions and the product is obtained in high yield after purification. The purity of the product can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate has been used extensively in scientific research as a tool to study various biological processes. One of the main applications of this compound is in the study of protein kinases, which are enzymes that play a key role in cell signaling pathways. This compound is a potent inhibitor of several protein kinases, including glycogen synthase kinase 3 (GSK-3), which has been implicated in a variety of diseases such as Alzheimer's disease, diabetes, and cancer.
Eigenschaften
IUPAC Name |
(1-acetyloxy-5-bromoindol-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-7(15)17-12-6-14(18-8(2)16)11-4-3-9(13)5-10(11)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVDQRYLQAXVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN(C2=C1C=C(C=C2)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)


![N-[(4-fluorophenyl)(2-methyl-1H-benzimidazol-1-yl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5712411.png)
![N-ethyl-4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5712423.png)

![N-(4-acetylphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5712437.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5712446.png)
![3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5712448.png)

![ethyl 4-({[(4-hydroxy-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5712462.png)
![2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5712473.png)